![molecular formula C15H17N5O B7634156 5-[2-Methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7634156.png)
5-[2-Methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]pyridine-2-carbonitrile
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Overview
Description
5-[2-Methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]pyridine-2-carbonitrile, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMMP is a pyridine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 5-[2-Methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]pyridine-2-carbonitrile is not fully understood, but it has been shown to inhibit certain enzymes, including acetylcholinesterase and butyrylcholinesterase. 5-[2-Methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]pyridine-2-carbonitrile has also been shown to have antioxidant activity, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
5-[2-Methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]pyridine-2-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. 5-[2-Methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]pyridine-2-carbonitrile has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
5-[2-Methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]pyridine-2-carbonitrile has several advantages for lab experiments, including its high yield synthesis method and its potent inhibitory activity against certain enzymes. However, 5-[2-Methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]pyridine-2-carbonitrile has some limitations, including its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 5-[2-Methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]pyridine-2-carbonitrile. One potential direction is the further study of its mechanism of action, which may lead to the development of more potent inhibitors of certain enzymes. Another potential direction is the study of its potential therapeutic effects in the treatment of neurodegenerative diseases. Additionally, the synthesis of new metal complexes using 5-[2-Methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]pyridine-2-carbonitrile may lead to the development of new materials with unique properties.
Synthesis Methods
5-[2-Methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]pyridine-2-carbonitrile can be synthesized using various methods, but the most common one involves the reaction of 2-methyl-2-(1-methylpyrazol-4-yl)morpholine and 2-chloropyridine-5-carbonitrile. This reaction results in the formation of 5-[2-Methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]pyridine-2-carbonitrile as a white solid with a high yield. Other methods include the reaction of 2-amino-5-chloropyridine and 2-methyl-2-(1-methylpyrazol-4-yl)morpholine in the presence of a catalyst.
Scientific Research Applications
5-[2-Methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]pyridine-2-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. 5-[2-Methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]pyridine-2-carbonitrile has been shown to have potent inhibitory activity against certain enzymes, making it a potential candidate for drug discovery. 5-[2-Methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]pyridine-2-carbonitrile has also been used in the synthesis of various metal complexes, which have been studied for their potential applications in catalysis and material science.
properties
IUPAC Name |
5-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-15(12-8-18-19(2)10-12)11-20(5-6-21-15)14-4-3-13(7-16)17-9-14/h3-4,8-10H,5-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOHATXOKMOJDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C2=CN=C(C=C2)C#N)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-Methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]pyridine-2-carbonitrile |
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